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Compound of Interest

1-phenyl-1H-pyrazole-5-carboxylic
Compound Name: o
aci

Cat. No.: B073485

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
phenyl-1H-pyrazole-5-carboxylic acid, a molecule of interest in chemical research and drug
development. Due to the limited availability of directly published, comprehensive spectral
datasets for this specific compound, this guide combines available information for structurally
related compounds and established spectroscopic principles to offer a detailed
characterization.

Molecular Structure and Properties
« Chemical Name: 1-phenyl-1H-pyrazole-5-carboxylic acid

« CAS Number: 1133-77-3[1]

« Molecular Formula: C10HsN202[1]

« Molecular Weight: 188.18 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for 1-phenyl-
1H-pyrazole-5-carboxylic acid based on analysis of related compounds and general
principles of spectroscopy.
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Chemical Shift (5,

Multiplicity Integration Assighment
ppm)
~7.8-8.0 d 1H H4 (pyrazole ring)
H3 (pyrazole ring) &
~75-7.7 m 3H by 9
Phenyl H(ortho)
~7.3-7.5 m 3H Phenyl H (meta, para)
>10.0 brs 1H -COOH

Note: Predicted values are based on the analysis of similar pyrazole-containing compounds.

The exact chemical shifts and coupling constants can vary depending on the solvent and

experimental conditions.

« 13 1
Chemical Shift (6, ppm) Assignment
~165 -COOH
~140 C5 (pyrazole ring)
~138 Phenyl C (ipso)
~130 C3 (pyrazole ring)
~129 Phenyl C (para)
~128 Phenyl C (ortho)
~125 Phenyl C (meta)
~110 C4 (pyrazole ring)

Note: Predicted values are based on the analysis of similar pyrazole-containing compounds.

Table 3: Infrared (IR) Spectroscopic Data
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Wavenumber (cm~?) Intensity Assignment

3300 - 2500 Broad O-H stretch (carboxylic acid)
~1710 Strong C=0 stretch (carboxylic acid)
~1600, ~1500 Medium C=C stretch (aromatic rings)
~1300 Medium C-O stretch

~1200 Medium O-H bend

C-H bend (monosubstituted
~760, ~690 Strong
benzene)

Note: The broadness of the O-H stretch is characteristic of the hydrogen-bonded dimeric form
of carboxylic acids.

Table 4: Mass Spectrometry (MS) Data

m/z Relative Intensity Assignment

188 High [M]* (Molecular ion)

171 Moderate [M - OH]*

143 Moderate [M - COOH]*

115 Moderate [M - COOH - N2]* or [C7Hs0]*
77 High [CeHs]* (Phenyl cation)

Note: Fragmentation patterns can vary based on the ionization method used.

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are outlined below. These
represent standard procedures that would be applicable for the characterization of 1-phenyl-
1H-pyrazole-5-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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e Sample Preparation: Dissolve approximately 5-10 mg of 1-phenyl-1H-pyrazole-5-
carboxylic acid in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-des or CDCIs3) in a
standard 5 mm NMR tube. The choice of solvent is critical as the acidic proton of the
carboxylic acid may exchange with residual water, leading to peak broadening or
disappearance. DMSO-de is often preferred for observing exchangeable protons.

e Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a
sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

o The spectral width should be set to cover the expected range of chemical shifts (e.g., 0-15
ppm).

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Alarger number of scans is typically required (e.g., 1024 or more) due to the lower natural
abundance of 13C.

o The spectral width should encompass the expected range for aromatic and carboxylic acid
carbons (e.g., 0-200 ppm).

Infrared (IR) Spectroscopy

e Sample Preparation:

o KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with approximately
100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,
uniform powder is obtained. Press the powder into a transparent pellet using a hydraulic
press.
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o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition:
o Record a background spectrum of the empty sample holder (or clean ATR crystal).
o Place the sample in the spectrometer and record the sample spectrum.

o The spectrum is typically collected over the range of 4000-400 cm™1,

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via
a suitable method, such as direct infusion or after separation by gas chromatography (GC-
MS) or liquid chromatography (LC-MS).

« lonization: Utilize an appropriate ionization technique. Electron lonization (El) is a common
method for generating fragment ions and providing structural information. Electrospray
lonization (ESI) is a softer technique that is useful for determining the molecular weight.

o Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the
ions.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 1-phenyl-1H-pyrazole-5-carboxylic acid.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the key stages from compound synthesis to final spectroscopic
data reporting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact
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